molecular formula C13H18ClNO B2672145 N-(4-tert-butylphenyl)-2-chloropropanamide CAS No. 731012-01-4

N-(4-tert-butylphenyl)-2-chloropropanamide

Cat. No.: B2672145
CAS No.: 731012-01-4
M. Wt: 239.74
InChI Key: PCWHRWYTDPAXNZ-UHFFFAOYSA-N
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Description

4-tert-Butylphenol is an organic compound with the formula (CH3)3CC6H4OH. It is one of three isomeric tert-butyl phenols. It is a white solid with a distinct phenolic odor . It dissolves in basic water .


Synthesis Analysis

4-tert-Butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene, 2-tert-butylphenol being the major side product . It can be produced by diverse transalkylation reactions .


Molecular Structure Analysis

The molecular structure of 4-tert-Butylphenol was characterized as C10H14O .


Chemical Reactions Analysis

4-tert-Butylphenol has an OH group and so it may be reacted with epichlorohydrin and sodium hydroxide to produce the glycidyl ether which is used in epoxy resin chemistry .


Physical and Chemical Properties Analysis

4-tert-Butylphenol has a molar mass of 150.221 g·mol−1. It appears as a white solid and has a density of 0.908 g/cm3 at 20 °C. It has a melting point of 99.5 °C and a boiling point of 239.8 °C .

Scientific Research Applications

Anxiolytic Effects

  • Research on compounds related to N-(4-tert-butylphenyl)-2-chloropropanamide has shown potential in exploring anxiolytic effects. For instance, a study on (S)-WAY 100135, a compound with a similar structure, demonstrated anxiolytic-like effects in mice, suggesting potential applications in the development of anxiety treatments (Rodgers & Cole, 1994).

Antimalarial Properties

  • Another significant application is in the field of antimalarial drug development. N-tert-butyl isoquine, structurally related to this compound, was selected as a drug candidate for its effectiveness against Plasmodium falciparum, highlighting the potential of such compounds in treating malaria (O’Neill et al., 2009).

Environmental Impact Studies

  • The compound's environmental impact has been studied, particularly its temporal concentration changes in freshwater streams. This research is crucial for understanding the ecological effects and regulatory implications of such chemicals (Quednow & Püttmann, 2009).

Cytotoxicity and Tyrosinase Inhibition

  • Studies have also investigated the cytotoxicity and tyrosinase inhibition properties of related compounds, which are important for the development of treatments for conditions like melanoma (Raza et al., 2019).

Applications in Organic Chemistry

  • In organic chemistry, compounds like this compound are used for various syntheses and transformations. For example, research into the synthesis of 1,5-Dioxaspiro[2.4]heptanes from 2,3-Dichloroprop-1-ene illustrates the utility of such compounds in creating structurally complex and biologically significant molecules (Alonso et al., 2002).

Herbicidal Potential

  • The herbicidal properties of compounds like 2,4-Di-tert-butylphenol, similar in structure, have been studied, indicating potential applications in agriculture and weed management (Chuah et al., 2015).

Safety and Hazards

4-tert-Butylphenol is known to be an irritant . A European Union risk assessment report suggested it had potential depigmenting properties and was a potential endocrine disruptor .

Future Directions

Further investigation and exploration of 4-tert-Butylphenol’s potential in various fields would contribute to its potential application as a novel therapeutic agent in the future .

Properties

IUPAC Name

N-(4-tert-butylphenyl)-2-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-9(14)12(16)15-11-7-5-10(6-8-11)13(2,3)4/h5-9H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWHRWYTDPAXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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